tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate

Overview

Description

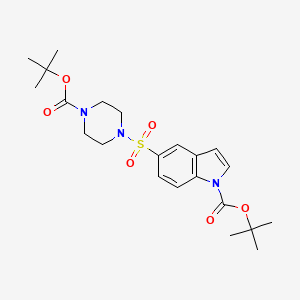

tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a piperazine ring, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole is treated with a sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution, where the sulfonylated indole reacts with a piperazine derivative.

Protection with tert-Butoxycarbonyl (Boc) Group: The piperazine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Esterification: Finally, the carboxylic acid group on the indole is esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-diones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the indole nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Indole-2,3-diones and sulfonic acids.

Reduction: Sulfides and thiols.

Substitution: Various substituted indoles and piperazines.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is explored for its potential as a pharmacophore in drug design. The indole core is a common motif in many biologically active molecules, and the piperazine ring is known for its presence in various therapeutic agents. Research is ongoing to investigate its efficacy in targeting specific biological pathways and its potential as an anticancer or antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 5-(piperazin-1-yl)sulfonyl-1H-indole-1-carboxylate: Lacks the Boc protection on the piperazine ring.

tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate: Features a methyl group on the piperazine ring instead of the Boc group.

tert-Butyl 5-((4-(benzyloxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate: Uses a benzyloxycarbonyl (Cbz) group for protection instead of Boc.

Uniqueness

The presence of the tert-butoxycarbonyl group on the piperazine ring provides additional steric hindrance and protection, which can be advantageous in certain synthetic routes and biological applications. This protection can be selectively removed under mild acidic conditions, offering a controlled way to modify the compound.

This detailed overview provides a comprehensive understanding of tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

with a molecular weight of 465.56 g/mol. It features an indole ring system, which is known for its diverse biological activities, along with a piperazine moiety that enhances its pharmacokinetic properties.

Antitumor Activity

Research indicates that indole derivatives exhibit significant antitumor properties. The presence of the piperazine group in this compound may contribute to enhanced interaction with biological targets involved in tumor growth and proliferation. For instance, indole derivatives have been shown to inhibit various kinases implicated in cancer progression, such as BRAF(V600E) and EGFR .

The proposed mechanism involves the inhibition of specific signaling pathways crucial for cancer cell survival. The sulfonamide group can enhance solubility and bioavailability, potentially increasing the efficacy of the compound against tumor cells.

Anti-inflammatory Properties

Indole derivatives are also recognized for their anti-inflammatory effects. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a pivotal role in inflammatory processes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indole and piperazine moieties can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of sulfonyl group | Increases solubility and enhances binding affinity to target proteins |

| Variation in substituents on indole | Alters potency against specific cancer cell lines |

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of similar indole derivatives against various cancer cell lines. The results indicated that compounds with a piperazine substituent exhibited enhanced cytotoxicity compared to those without .

- Inflammatory Response : In vitro studies demonstrated that derivatives with sulfonamide groups effectively reduced nitric oxide production in macrophages, suggesting potential use as anti-inflammatory agents .

- Synergistic Effects : Combinations of this compound with established chemotherapeutics showed improved efficacy in resistant cancer cell lines, highlighting its potential as an adjunct therapy .

Properties

IUPAC Name |

tert-butyl 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6S/c1-21(2,3)30-19(26)23-11-13-24(14-12-23)32(28,29)17-7-8-18-16(15-17)9-10-25(18)20(27)31-22(4,5)6/h7-10,15H,11-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAILZNPTIBJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C=C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620871 | |

| Record name | tert-Butyl 5-[4-(tert-butoxycarbonyl)piperazine-1-sulfonyl]-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503045-76-9 | |

| Record name | tert-Butyl 5-[4-(tert-butoxycarbonyl)piperazine-1-sulfonyl]-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.